17-O-Acetyl-3-O-methyl 17β-Estradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

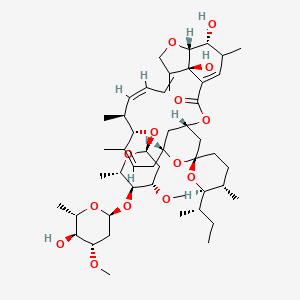

“17-O-Acetyl-3-O-methyl 17β-Estradiol” is a chemical compound with the molecular formula C21H28O3 and a molecular weight of 328.45 . It is also known by alternate names such as 17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene, 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate, and 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene .

Molecular Structure Analysis

The molecular structure of “17-O-Acetyl-3-O-methyl 17β-Estradiol” is represented by the formula C21H28O3 . This indicates that the molecule consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “17-O-Acetyl-3-O-methyl 17β-Estradiol” include a molecular weight of 328.45 and a molecular formula of C21H28O3 .Applications De Recherche Scientifique

Chemical Derivatives Preparation

The preparation of α-estradiol derivatives, including 17α-estradiol and its derivatives, involves the starting material of β-estradiol or its derivatives to produce its 3,17β-ditosyl derivative or 17β-monotosyl derivative. This process highlights the chemical versatility and potential for various scientific applications of estradiol derivatives, including 17-O-Acetyl-3-O-methyl 17β-Estradiol (Weng Ling-ling, 2003).

Impact on Estrogenic Activity

Research on structural modifications of estradiol, including the inversion of C18-methyl and/or 17-hydroxy configuration, has shown that these modifications can significantly impact the in vitro and in vivo estrogenic activity. This suggests that 17-O-Acetyl-3-O-methyl 17β-Estradiol and similar compounds could be strategically modified to decrease estrogenicity, potentially useful in treating estrogen-dependent diseases (D. Ayan et al., 2011).

Molecularly Imprinted Polymer Method for Detection

The development of molecularly imprinted polymers for the specific detection of 17β-estradiol underscores the chemical's significance in environmental and food safety contexts. This method demonstrates the application of 17-O-Acetyl-3-O-methyl 17β-Estradiol in developing sensitive and specific detection technologies for compounds with estrogenic activities (Lei Xiao et al., 2017).

Neuroprotective Effects

Studies have illustrated the neuroprotective effects of estrogen treatments, including 17β-estradiol, on cognitive functions and memory in ovariectomized rats. Such research supports the potential of 17-O-Acetyl-3-O-methyl 17β-Estradiol in developing treatments to enhance memory and protect against cognitive decline, demonstrating the compound's relevance in neuroscience and pharmacology (G. Uzum et al., 2016).

LC-MS/MS Method for Estrogen Quantification

The development of LC-MS/MS methods for quantifying estrogen in the brain, targeting 17β-estradiol, its isomer, and its metabolites, signifies the importance of understanding 17-O-Acetyl-3-O-methyl 17β-Estradiol's metabolic pathways and concentrations in biomedical research. This approach is crucial for investigating the steroid's effects in the central nervous system and its role in neurological pathways and diseases (Ecaterina Lozan et al., 2017).

Propriétés

Numéro CAS |

5976-55-6 |

|---|---|

Nom du produit |

17-O-Acetyl-3-O-methyl 17β-Estradiol |

Formule moléculaire |

C₂₁H₂₈O₃ |

Poids moléculaire |

328.45 |

Synonymes |

17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene; 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate; 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene; Estradiol 17-Acetate 3-Methyl Ether; Estradiol 3-Methyl Ether 17-Acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.